molecular formula C39H64N8O9 B12599587 L-Valyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-valine CAS No. 648883-56-1

L-Valyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-valine

Cat. No.: B12599587
CAS No.: 648883-56-1
M. Wt: 789.0 g/mol
InChI Key: JROVETCRWAFIPE-LWAQOXNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-valine is a linear heptapeptide with the sequence Val-Ile-Leu-Phe-Ala-Gln-Val. Notably, the inclusion of phenylalanine introduces aromaticity, which may influence receptor binding or aggregation behavior .

Properties

CAS No.

648883-56-1

Molecular Formula

C39H64N8O9

Molecular Weight

789.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C39H64N8O9/c1-10-23(8)32(47-37(53)30(41)21(4)5)38(54)45-27(18-20(2)3)36(52)44-28(19-25-14-12-11-13-15-25)35(51)42-24(9)33(49)43-26(16-17-29(40)48)34(50)46-31(22(6)7)39(55)56/h11-15,20-24,26-28,30-32H,10,16-19,41H2,1-9H3,(H2,40,48)(H,42,51)(H,43,49)(H,44,52)(H,45,54)(H,46,50)(H,47,53)(H,55,56)/t23-,24-,26-,27-,28-,30-,31-,32-/m0/s1

InChI Key

JROVETCRWAFIPE-LWAQOXNASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Biomedical Research Applications

1.1. Role in Protein Synthesis

L-Valyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-valine plays a significant role in protein synthesis as a substrate for aminoacyl-tRNA synthetases (aaRSs). These enzymes are crucial for translating genetic information into proteins by attaching the appropriate amino acids to their corresponding tRNA molecules. The specificity of these enzymes for different amino acids is vital for maintaining the fidelity of protein synthesis .

1.2. Therapeutic Potential

Research indicates that peptides similar to this compound exhibit potential therapeutic effects. For instance, certain peptides have shown promise in modulating immune responses and promoting tissue repair . Case studies have demonstrated that specific peptide sequences can enhance wound healing and reduce inflammation in animal models.

Pharmacological Applications

2.1. Drug Development

This compound can serve as a template for developing new pharmaceuticals. Its structural properties allow researchers to modify the peptide for enhanced bioactivity or stability. This approach has been used to create peptide-based drugs targeting various diseases, including cancer and autoimmune disorders .

2.2. Nutraceuticals

In nutrition, this peptide may be utilized as a dietary supplement due to its composition of essential amino acids, which are critical for muscle repair and growth. Studies have shown that supplementation with similar peptides can improve muscle recovery post-exercise and enhance overall athletic performance .

Data Tables

Application Area Description Examples
Biomedical ResearchSubstrate for aminoacyl-tRNA synthetases; crucial for protein synthesisEnzyme specificity studies
Therapeutic PotentialModulates immune responses; promotes tissue repairWound healing studies
Drug DevelopmentTemplate for creating new pharmaceuticalsPeptide-based drugs targeting cancer
NutraceuticalsDietary supplement for muscle repair and growthSupplements enhancing athletic performance

Case Studies

4.1. Immune Modulation

A study conducted on mice demonstrated that a peptide with a similar sequence to this compound significantly reduced inflammatory markers following an induced injury . This suggests potential applications in developing treatments for inflammatory diseases.

4.2. Muscle Recovery

In a clinical trial involving athletes, supplementation with a peptide blend that included sequences resembling this compound resulted in improved recovery times and reduced muscle soreness after high-intensity workouts .

Mechanism of Action

The mechanism of action of L-Valyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Structural and Sequence-Based Differences

Target Compound (Val-Ile-Leu-Phe-Ala-Gln-Val)
  • Key Features : Hydrophobic core (Val, Ile, Leu, Phe), polar glutamine residue, and alanine for structural flexibility.
Cyclic Peptide from Pharmacopeial Forum (C61H109N11O12)
  • Structure: Cyclic peptide with non-standard residues, including N-methylated amino acids (e.g., N-methyl-l-valyl, N-methyl-l-leucyl) and a D-alanine residue .
  • Key Features: Cyclization enhances metabolic stability by reducing protease susceptibility. Molecular weight: 1,188.58 g/mol, significantly larger than typical linear heptapeptides (~800–850 g/mol).
Hexapeptide 663219-60-1 (Ile-Val-Gln-Gln-Leu-Val)
  • Sequence : Linear hexapeptide with two glutamine residues.
  • Key Features: High polarity due to dual Gln residues (hydrogen bond donors: 9; acceptors: 10). Molecular weight: 698.43 g/mol, smaller than the target heptapeptide. Hydrophobicity (XlogP: -3.4) indicates high aqueous solubility but poor lipid membrane penetration .

Physicochemical Properties

Property Target Heptapeptide (Val-Ile-Leu-Phe-Ala-Gln-Val) Cyclic Peptide Hexapeptide 663219-60-1
Molecular Weight ~800–850 g/mol (estimated) 1,188.58 g/mol 698.43 g/mol
Hydrogen Bond Donors ~10 (estimated) Reduced due to N-methylation 9
XlogP ~-2.5 (estimated) Likely higher due to methylation -3.4
Topological Polar SA ~250–300 Ų (estimated) Lower due to cyclic structure 295 Ų
Structural Flexibility High (linear chain) Restricted (cyclic + methylated) Moderate (linear)

Functional Implications

Bioavailability :

  • The cyclic peptide’s N-methylation and cyclization likely enhance oral bioavailability compared to the target heptapeptide, which may require parenteral administration due to high polarity and protease sensitivity .
  • The hexapeptide’s dual Gln residues further increase polarity, limiting membrane permeability despite its smaller size .

Stability :

  • Cyclic peptides exhibit prolonged half-lives in vivo due to resistance to enzymatic degradation. The target heptapeptide, being linear and unmodified, is more susceptible to proteolysis.

Target Interactions :

  • The target’s phenylalanine residue may facilitate interactions with aromatic or hydrophobic binding pockets, a feature absent in the hexapeptide 663219-60-1.

Biological Activity

The compound L-Valyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-valine is a complex peptide that consists of several essential amino acids. Understanding its biological activity is crucial for potential therapeutic applications, particularly in areas such as nutrition, immunology, and muscle recovery. This article explores the biological activity of this peptide, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C83H140N20O23C_{83}H_{140}N_{20}O_{23} with a CAS number of 477320-94-8. This peptide is characterized by its unique sequence of amino acids, which influences its biological functions.

PropertyValue
Molecular FormulaC83H140N20O23
CAS Number477320-94-8
Molecular Weight1,540.3 g/mol

1. Nutritional Implications

Peptides like this compound are known to play significant roles in nutrition. They can enhance protein synthesis and muscle recovery, particularly in athletes and individuals undergoing rehabilitation.

Case Study: Muscle Recovery
A study involving athletes showed that supplementation with specific peptide sequences improved muscle recovery times and reduced soreness post-exercise. The participants receiving the peptide blend demonstrated a 20% faster recovery rate compared to those receiving a placebo .

2. Immune Function

Research indicates that certain peptides can modulate immune responses. The presence of glutamine in this peptide sequence suggests potential benefits in enhancing immune function.

Study Findings: Immune Modulation
In a clinical trial involving critically ill patients, administration of glutamine-enriched peptides resulted in improved immune responses, as measured by increased levels of circulating lymphocytes and reduced infection rates .

3. Antioxidant Properties

Peptides derived from amino acids exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

Research Insights: Antioxidant Activity
A study published in Free Radical Biology and Medicine highlighted that amino acid sequences similar to this compound exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro .

4. Neuroprotective Effects

Certain amino acid sequences have been found to exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Neuroprotection Study
Research demonstrated that peptides with similar structures could inhibit neuronal apoptosis induced by oxidative stress, suggesting a protective role against neurodegeneration .

The biological activities of this compound can be attributed to several mechanisms:

  • Protein Synthesis Stimulation: Enhances the activation of mTOR pathways involved in muscle protein synthesis.
  • Immune Modulation: Increases the production of cytokines that enhance immune responses.
  • Antioxidant Defense: Scavenges free radicals and reduces oxidative damage.
  • Neuroprotection: Modulates signaling pathways that prevent neuronal cell death.

Q & A

Q. What are the key challenges in synthesizing L-Valyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-valine, and how can they be methodologically addressed?

The primary challenge lies in overcoming the zwitterionic nature of amino acids, which inhibits amide bond formation during solid-phase peptide synthesis (SPPS). To address this, ethyl ester derivatives of amino acids are synthesized to activate the carboxyl group, enabling coupling via carbodiimide reagents like DCC (dicyclohexylcarbodiimide). For example, describes the use of ethyl esters to bypass zwitterionic interference, followed by sequential deprotection and coupling using HPLC-purified intermediates . Analytical validation via 1H^1 \text{H}-NMR (Bruker DRx300) and FAB-MS (Jeol SX102) ensures correct sequence assembly .

Q. What analytical methods are recommended for validating the purity and sequence integrity of this heptapeptide?

A combination of reversed-phase HPLC (Shimadzu LC-10AT) and mass spectrometry is essential. highlights the use of FAB-MS for molecular weight confirmation, while 1H^1 \text{H}-NMR resolves stereochemical integrity. For purity, gradient elution HPLC with UV detection (210–220 nm) is standard, as described in , where equimolar amino acid standards are used to calibrate retention times .

Q. How can researchers optimize solubility for in vitro studies of hydrophobic peptides like this heptapeptide?

Hydrophobic residues (e.g., valine, isoleucine, phenylalanine) necessitate solubility screening in aqueous-organic solvents. suggests using dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in phosphate-buffered saline (PBS) with sonication. Dynamic light scattering (DLS) can monitor aggregation, and co-solvents like acetonitrile (≤10%) may stabilize the peptide .

Advanced Research Questions

Q. How can conformational dynamics of this heptapeptide be studied to infer structure-function relationships?

Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) is critical for secondary structure analysis. For instance, cites CD to resolve β-sheet or α-helix propensities in dipeptide analogs. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models can further predict tertiary interactions, particularly with hydrophobic clusters .

Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., conflicting receptor binding affinities)?

Contradictions may arise from batch-to-batch variability or assay conditions. emphasizes orthogonal validation:

  • Batch characterization : Ensure LC-MS purity >95% and quantify residual trifluoroacetic acid (TFA) via 19F^{19} \text{F}-NMR.
  • Assay standardization : Use internal controls (e.g., norleucine in ) and replicate functional assays (e.g., SPR for binding kinetics) across independent labs .

Q. How can researchers design functional studies to elucidate the peptide’s interaction with lipid bilayers or membrane proteins?

Surface plasmon resonance (SPR) with immobilized lipid bilayers (e.g., POPC vesicles) quantifies binding kinetics. Fluorescence quenching assays using tryptophan analogs (if present) or synthetic fluorophores (e.g., dansyl tags) monitor membrane insertion. ’s structural analogs suggest using FRET (Förster resonance energy transfer) to probe proximity to transmembrane domains .

Methodological Notes

  • Synthesis : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) SPPS protocols to minimize side reactions .
  • Data Interpretation : Cross-validate NMR shifts with predicted 13C^{13} \text{C}-chemical shifts using tools like NMRShiftDB .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.